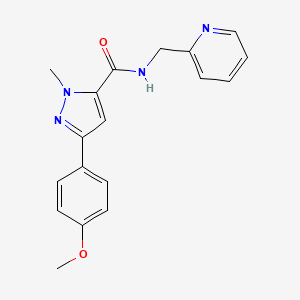![molecular formula C18H19FN4O2S B11144249 2-(2-fluoro-6-methoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11144249.png)
2-(2-fluoro-6-methoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluoro-6-methoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a combination of fluorine, methoxy, imidazole, and thiazole groups
Preparation Methods
The synthesis of 2-(2-fluoro-6-methoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide involves multiple steps, typically starting with the preparation of the thiazole ring followed by the introduction of the imidazole group and the fluorine and methoxy substituents. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The fluorine and methoxy groups can be substituted under specific conditions using nucleophiles or electrophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-fluoro-6-methoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound has potential therapeutic applications, including as an antifungal or antibacterial agent.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole group can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity for its target. The thiazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
- 2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
- N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide
Compared to these compounds, 2-(2-fluoro-6-methoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide is unique due to the presence of both fluorine and methoxy groups, which can enhance its biological activity and selectivity. The combination of these functional groups can also improve the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Properties
Molecular Formula |
C18H19FN4O2S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(2-fluoro-6-methoxyphenyl)-N-(3-imidazol-1-ylpropyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H19FN4O2S/c1-12-16(17(24)21-7-4-9-23-10-8-20-11-23)26-18(22-12)15-13(19)5-3-6-14(15)25-2/h3,5-6,8,10-11H,4,7,9H2,1-2H3,(H,21,24) |
InChI Key |
SKDDAZCRYLUOSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11144175.png)
![3-(5-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B11144177.png)
![1',3',5'-trimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B11144192.png)
![7'-[(3,4-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11144196.png)
![6-imino-N-(2-methylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11144212.png)
![1-[2-(Dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11144218.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norleucinate](/img/structure/B11144223.png)
![6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11144230.png)
![4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11144231.png)
![N~1~-(3,4-dimethoxyphenethyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide](/img/structure/B11144238.png)

![6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B11144259.png)
![4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide](/img/structure/B11144264.png)
![{3-hydroxy-4-[(1Z)-N-hydroxy-2-(3-methoxyphenoxy)ethanimidoyl]phenoxy}acetonitrile](/img/structure/B11144269.png)
